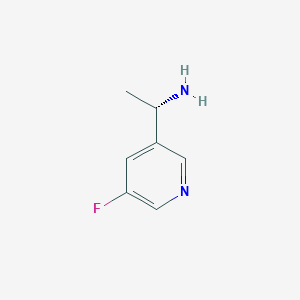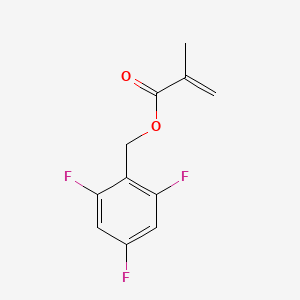
2,4,6-Trifluorobenzyl methacrylate
説明
2,4,6-Trifluorobenzyl methacrylate is a chemical compound with the CAS Number: 1820739-95-4 . It has a molecular weight of 230.19 . The IUPAC name for this compound is 2,4,6-trifluorobenzyl methacrylate . It is stored at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 2,4,6-Trifluorobenzyl methacrylate is 1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,4,6-Trifluorobenzyl methacrylate is a liquid at room temperature . It is stored at temperatures between 2-8°C .科学的研究の応用
Photoresist Systems
2-Nitrobenzyl cholate/poly(methyl methacrylate-co-methacrylic acid) is a high-resolution photoresist system, which can be enhanced by substituting on the o-nitrobenzyl chromophore. Such substitutions, including 2,4,6-trifluorobenzyl derivatives, can improve the photochemical response and absorption characteristics of the system (Reichmanis et al., 1983).
Polymerization and Copolymer Applications
Selective anionic polymerization of 4-vinylbenzyl methacrylate has been achieved, leading to polymers and copolymers with narrow molecular weight distribution at low temperatures. Such polymerization could potentially be applied to similar structures like 2,4,6-trifluorobenzyl methacrylate, yielding polymers with unique properties (Mohan et al., 2012).
Thermal Properties and Copolymerization Studies
The thermal properties of copolymers derived from methacrylate derivatives, including those similar to 2,4,6-trifluorobenzyl methacrylate, have been extensively studied. These studies focus on the synthesis, copolymerization behavior, and thermal characteristics of such polymers (Demirci et al., 2017).
Hydrogen-Bonding Interactions in Copolymers
Studies on poly(methyl methacrylate) (PMMA)-based copolymers demonstrate how hydrogen-bonding interactions can influence the glass transition temperatures and thermal properties of these materials. Similar interactions might be expected in copolymers involving 2,4,6-trifluorobenzyl methacrylate (Kuo & Tsai, 2009).
Postpolymerization Modifications
Research shows that pentafluorobenzyl group-containing polymers, related to 2,4,6-trifluorobenzyl methacrylate, can undergo postpolymerization modifications, such as azide–para-fluoro substitution. This process demonstrates the versatility of these polymers for further chemical modifications (Noy et al., 2019).
Methacrylate Derivative Synthesis
2,4,6-trichlorophenyl methacrylate, a derivative similar to 2,4,6-trifluorobenzyl methacrylate, has been synthesized and used for copolymerization studies. Such research provides insights into the potential synthesis and applications of 2,4,6-trifluorobenzyl methacrylate in various copolymers (Moszner et al., 1995).
Polymerization-Induced Self-Assembly
Polymerization-induced self-assembly (PISA) using pentafluorobenzyl methacrylate, a related compound, can lead to the formation of polymorphic nanoparticles with a range of morphologies. This suggests similar potential applications for 2,4,6-trifluorobenzyl methacrylate in nanoparticle synthesis and self-assembly processes (Busatto et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H302+H312+H332, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOWESAUICTCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzyl methacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





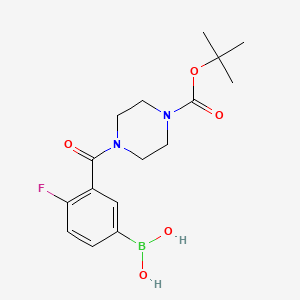
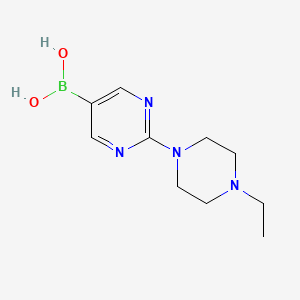

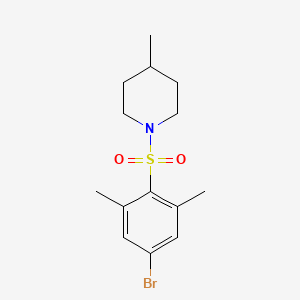

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

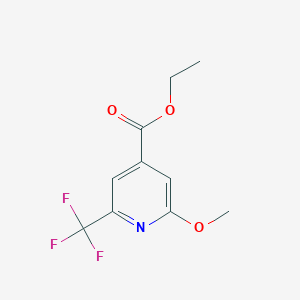
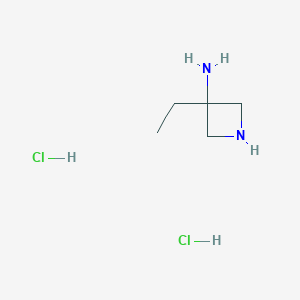
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
